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Compound of Interest

Compound Name: 2-Methoxycyclohex-2-enone

Cat. No.: B1610579 Get Quote

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chemical

compound 2-Methoxycyclohex-2-enone (CAS: 23740-37-6).[1] Designed for researchers,

scientists, and professionals in drug development, this document moves beyond a simple data

repository. It synthesizes foundational principles with field-proven insights, explaining the

causality behind experimental choices and interpretive strategies. Our focus is on building a

self-validating understanding of the molecule's structural characterization.

Introduction: The Molecular Profile of 2-
Methoxycyclohex-2-enone
2-Methoxycyclohex-2-enone, with the molecular formula C₇H₁₀O₂, is a cyclic α,β-unsaturated

ketone, also classified as an enol ether.[1] Its structure presents a unique electronic

environment arising from the conjugation between the carbonyl group (C=O), the carbon-

carbon double bond (C=C), and the methoxy group (-OCH₃). This arrangement dictates the

molecule's reactivity and is the primary determinant of its spectroscopic signature. Accurate

interpretation of its NMR, IR, and MS data is paramount for confirming its identity, assessing

purity, and understanding its role in synthetic pathways.
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Property Value Source

Molecular Formula C₇H₁₀O₂ [1]

Molecular Weight 126.15 g/mol [1]

Exact Mass 126.06808 Da [1]

CAS Number 23740-37-6 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Methoxycyclohex-2-enone, both ¹H and ¹³C NMR provide

unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition
The acquisition of high-quality NMR data requires meticulous sample preparation and

instrument calibration. This protocol ensures reproducibility and spectral integrity.

Sample Preparation: Accurately weigh 10-20 mg of the 2-Methoxycyclohex-2-enone
sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a

suitable deuterated solvent, such as Chloroform-d (CDCl₃).[2] The choice of solvent is

critical; CDCl₃ is selected for its excellent solubilizing properties for nonpolar organic

compounds and its single, well-defined residual peak.[2]

Tube Loading: Transfer the solution into a clean, high-quality 5 mm NMR tube. The sample

height should be between 4.0 and 5.0 cm to ensure it resides within the uniform region of the

magnetic field.[2] Wipe the outside of the tube to remove any contaminants.[2]

Instrument Setup:

Insert the sample into the NMR spectrometer.

Locking: The instrument's software will "lock" onto the deuterium signal of the solvent

(e.g., CDCl₃). This step is crucial as it compensates for any magnetic field drift during the

experiment, ensuring stable and accurate frequency measurements.[3]
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Shimming: The magnetic field homogeneity is optimized through an automated or manual

"shimming" process. This minimizes peak broadening and enhances spectral resolution,

resulting in sharp, well-defined signals.[3]

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H

or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal

detection.[2]

Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay

(FID). For ¹³C NMR, proton decoupling is employed to simplify the spectrum by collapsing

carbon-proton couplings into single lines.

¹H NMR Spectral Data (Predicted)
The proton NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings, and their connectivity through spin-spin coupling.

Structure for NMR Assignment:

Numbered structure of 2-Methoxycyclohex-2-enone for NMR assignments.
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Proton
Label

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Rationale

H3 (vinyl) ~4.7 - 5.0 Triplet (t) 1H J ≈ 4.0

Located on

the double

bond (vinyl

proton),

significantly

deshielded.

The methoxy

group at C2

pushes its

chemical shift

downfield. It

appears as a

triplet due to

coupling with

the two

adjacent

protons at

C4.[4]

H7 (-OCH₃) ~3.6 - 3.8 Singlet (s) 3H N/A Protons of

the methoxy

group are in a

distinct

chemical

environment

and show no

coupling to

other protons,

hence a

singlet. The

electronegati

ve oxygen

causes a
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downfield

shift.[4]

H6 (allylic) ~2.4 - 2.6 Triplet (t) 2H J ≈ 6.0

These

protons are

alpha to the

carbonyl

group (allylic

position),

leading to

deshielding.

They couple

with the two

protons at

C5, resulting

in a triplet.

H4 ~2.3 - 2.5 Multiplet (m) 2H -

These

protons are

adjacent to

the vinyl

proton (H3)

and the

aliphatic

protons at

C5. The

overlapping

signals and

multiple

couplings

result in a

complex

multiplet.

H5 ~1.9 - 2.1 Multiplet (m) 2H - These

aliphatic

protons are

furthest from

the electron-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


withdrawing

groups and

thus appear

most upfield.

They couple

with protons

at C4 and C6,

leading to a

multiplet.

¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum reveals seven distinct signals, corresponding to the

seven carbon atoms in the molecule.
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Carbon Label
Predicted Chemical Shift
(δ, ppm)

Rationale

C1 (C=O) ~195 - 205

The carbonyl carbon of an α,β-

unsaturated ketone is highly

deshielded and appears

significantly downfield.[5][6]

C2 (=C-O) ~170 - 180

This carbon is part of the

double bond and is directly

attached to an electronegative

oxygen atom, causing a strong

deshielding effect.

C3 (=CH) ~100 - 110

As the β-carbon in an enone

system, it is more shielded

compared to the α-carbon (C2)

and appears in the typical

alkene region.

C7 (-OCH₃) ~55 - 60

The methoxy carbon is a

classic indicator, appearing in

a predictable region due to the

direct attachment to oxygen.[7]

C6 (-CH₂-C=O) ~35 - 40

The carbon alpha to the

carbonyl group is deshielded

relative to a standard alkane

carbon.[6]

C4 ~25 - 30
An aliphatic methylene carbon

adjacent to the double bond.

C5 ~20 - 25

The aliphatic methylene

carbon furthest from the

electron-withdrawing functional

groups, making it the most

shielded (upfield) of the ring

carbons.[5]
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Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups within

a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition
Sample Preparation: For a liquid sample like 2-Methoxycyclohex-2-enone, the Attenuated

Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation.[8] A

small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc

selenide).

Data Acquisition: An FTIR spectrometer is used to collect the spectrum. A background

spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then

collected and ratioed against the background to remove interfering signals from atmospheric

CO₂ and water vapor. The spectrum is typically recorded in the mid-infrared range (4000–

400 cm⁻¹).[9]

Data Presentation: The resulting spectrum is plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Interpretation of Key IR Absorption Bands (Predicted)
The IR spectrum of 2-Methoxycyclohex-2-enone is dominated by absorptions from the

conjugated enone and enol ether systems.
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~2950-2850 Medium-Strong C-H Stretch (sp³)

Corresponds to the

stretching vibrations of

the C-H bonds in the

methylene (-CH₂-) and

methoxy (-CH₃)

groups.[10]

~1680-1660 Strong C=O Stretch (Ketone)

This is a highly

characteristic and

intense absorption.

The frequency is

lower than a typical

saturated ketone

(~1715 cm⁻¹) because

conjugation with the

C=C double bond

weakens the C=O

bond, shifting its

absorption to a lower

wavenumber.[11]

~1620-1600 Medium-Strong C=C Stretch (Alkene)

This absorption is due

to the stretching of the

carbon-carbon double

bond. Its intensity is

enhanced by the

conjugation with the

carbonyl group.

~1250-1200 Strong
C-O Stretch (Enol

Ether)

Represents the

asymmetric C-O-C

stretching of the enol

ether functionality

(=C-O-CH₃). This is

typically a strong and

prominent band.[10]
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Mass Spectrometry (MS)
Mass spectrometry provides critical information about a molecule's mass and its fragmentation

pattern upon ionization, which acts as a molecular fingerprint.

Experimental Protocol: GC-MS Data Acquisition
Sample Introduction: The sample is diluted in a volatile solvent (e.g., dichloromethane) and

injected into a Gas Chromatograph (GC). The GC separates the sample from the solvent

and any impurities based on their boiling points and interactions with the column's stationary

phase.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) is a standard method where high-energy electrons

(typically 70 eV) bombard the molecule, ejecting an electron to form a positively charged

molecular ion (M•⁺).[12]

Fragmentation: The high energy of EI causes the molecular ion to be energetically unstable,

leading it to fragment into smaller, characteristic charged ions and neutral radicals.[13]

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots the

relative abundance of ions versus their m/z value.

Predicted Mass Spectrum and Fragmentation Analysis
The molecular ion (M•⁺) for 2-Methoxycyclohex-2-enone is expected at m/z = 126. Key

fragmentation pathways are dictated by the stability of the resulting carbocations and radicals.
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m/z Value
Proposed
Fragment

Loss Rationale

126 [C₇H₁₀O₂]•⁺ - Molecular Ion (M•⁺)

111 [M - CH₃]⁺ •CH₃ (15 Da)

Loss of a methyl

radical from the

methoxy group is a

common

fragmentation

pathway for methyl

ethers.[14]

98 [M - CO]•⁺ CO (28 Da)

Loss of a neutral

carbon monoxide

molecule is a

characteristic

fragmentation for

cyclic ketones.

95 [M - OCH₃]⁺ •OCH₃ (31 Da)

Alpha-cleavage

resulting in the loss of

the methoxy radical is

a highly probable

event, leading to a

stable acylium ion.[15]

67 [C₅H₇]⁺ -

A common fragment

for cyclohexene

derivatives, potentially

arising from complex

rearrangements after

initial losses.[16]

Visualization of Proposed Fragmentation Pathway
The following diagram illustrates the primary fragmentation steps predicted for 2-
Methoxycyclohex-2-enone under electron ionization.
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Proposed EI fragmentation cascade for 2-Methoxycyclohex-2-enone.

Conclusion
The structural elucidation of 2-Methoxycyclohex-2-enone is definitively achieved through a

coordinated application of NMR, IR, and MS techniques. NMR spectroscopy maps the precise

carbon-hydrogen framework, IR spectroscopy confirms the presence and electronic nature of

the key functional groups (conjugated ketone and enol ether), and mass spectrometry verifies

the molecular weight while revealing characteristic fragmentation patterns. The predicted data

and interpretations within this guide provide a robust framework for the identification and

characterization of this molecule, underscoring the synergy of modern analytical methods in

chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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